![molecular formula C21H26FN3O B5646938 (1S*,5R*)-6-(cyclopropylmethyl)-3-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5646938.png)
(1S*,5R*)-6-(cyclopropylmethyl)-3-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
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Overview
Description
Synthesis Analysis
The synthesis of complex bicyclic compounds often involves multi-step reactions that target the creation of specific molecular frameworks with desired functionalities. For compounds with a similar bicyclic structure to our compound of interest, the synthesis process can include strategies like the Dieckmann-type cyclization, Mannich reaction, and various forms of catalyzed cyclization reactions to introduce cyclopropane-fused bicyclic skeletons and other characteristic functional groups (Miyamoto et al., 1987).
Molecular Structure Analysis
The molecular structure of bicyclic compounds such as the one is often analyzed through techniques like X-ray diffraction and NMR spectroscopy. These analyses reveal not only the overall molecular architecture but also finer details like conformational preferences, stereochemistry, and intermolecular interactions. For example, studies on related compounds have shown that these molecules can adopt specific conformations stabilized by intramolecular hydrogen bonds and stereoelectronic effects (Fernández et al., 1995).
Chemical Reactions and Properties
The reactivity of such complex molecules can be influenced by their structural features, including the presence of cyclopropane rings, diazabicyclo skeletons, and substituted indole groups. These features can affect the molecule's behavior in reactions like aminomethylation, methylation with dimethyl carbonate, and interactions with biological targets. The presence of specific substituents can also confer antibacterial properties, as seen in some related compounds (Shieh et al., 2001).
properties
IUPAC Name |
(1S,5R)-6-(cyclopropylmethyl)-3-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O/c1-13-18-8-16(22)5-7-19(18)23-20(13)12-24-10-15-4-6-17(11-24)25(21(15)26)9-14-2-3-14/h5,7-8,14-15,17,23H,2-4,6,9-12H2,1H3/t15-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBBFGXWUUFPIN-DOTOQJQBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)F)CN3CC4CCC(C3)N(C4=O)CC5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC2=C1C=C(C=C2)F)CN3C[C@@H]4CC[C@H](C3)N(C4=O)CC5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-6-(cyclopropylmethyl)-3-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one |
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